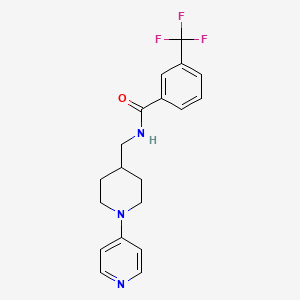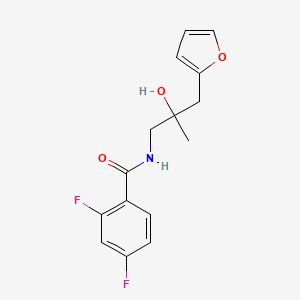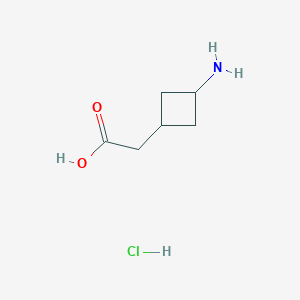
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a trifluoromethyl group and a piperidinylmethyl-pyridine moiety, which contributes to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
-
Formation of the Piperidinylmethyl-Pyridine Intermediate
Starting Materials: Pyridine and piperidine derivatives.
Reaction Conditions: The pyridine derivative is reacted with a piperidine derivative under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide, in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Coupling with Benzamide
Starting Materials: The piperidinylmethyl-pyridine intermediate and 3-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert atmosphere, typically under nitrogen or argon.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or THF.
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Often conducted in polar aprotic solvents under mild to moderate temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Biochemical Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
Polymer Science: Incorporation into polymers to modify their physical and chemical properties.
作用機序
The mechanism by which N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Ion Channels: Modulating ion channel activity, affecting cellular excitability and signaling.
類似化合物との比較
Similar Compounds
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: Similar structure but with the pyridine ring attached at a different position, potentially altering its biological activity.
N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzamide: Variation in the position of the piperidine ring attachment, which may affect its reactivity and interactions.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide: Substitution at a different position on the benzamide ring, influencing its chemical properties.
Uniqueness
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features can lead to unique interactions with biological targets and specific reactivity in chemical transformations, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-3-1-2-15(12-16)18(26)24-13-14-6-10-25(11-7-14)17-4-8-23-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFGRDZRGAGJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide](/img/structure/B2563031.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)


![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)

![3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2563039.png)




![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)

![3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)
